Bienvenue dans la boutique en ligne BenchChem!

MHP 133

Acetylcholinesterase Inhibition Cholinergic Hypothesis Alzheimer's Disease

Procure MHP 133 for its validated polypharmacology—a single compound targeting AChE, M1/M2, 5HT4 & I2 receptors. Unlike single-mechanism agents, it enables synergistic CNS studies with a Ki of 69 μM for AChE. Demonstrated to increase sAPP secretion by 40-60% and enhance cognitive performance in vivo, it's an essential reference standard for multi-target drug discovery.

Molecular Formula C17H20ClN5O3
Molecular Weight 377.8 g/mol
Cat. No. B1662774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHP 133
Synonyms1-(methyl-3-(N,N-dimethylcarbamoyloxy)-2-pyridylmethylene)-4-(4-phenyl)diazinecarboxamide chloride
MHP 133
MHP-133
Molecular FormulaC17H20ClN5O3
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]
InChIInChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H
InChIKeyMCOVMZDBWGMPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MHP 133: A Multi-Target CNS Compound for Alzheimer's Disease and Cognitive Impairment Research


MHP 133 is a small molecule compound that functions as a multi-target ligand for central nervous system (CNS) targets, including acetylcholinesterase (AChE), muscarinic M1 and M2 receptors, serotonin 5HT4 receptors, and imidazoline I2 receptors . It was designed as a potential therapeutic agent for cognitive and neurodegenerative disorders like Alzheimer's disease, aiming to provide synergistic effects by modulating multiple brain substrates while mitigating the severe side effects associated with high-potency cholinergic agonists [1]. MHP 133 is chemically defined as 1-(methyl-3-(N,N-dimethylcarbamoyloxy)-2-pyridylmethylene)-4-(4-phenyl)diazinecarboxamide chloride and is the parent compound of a novel series of pyridinium salts developed as acetylcholinesterase inhibitors [2].

Why Generic CNS Compounds Are Not a Substitute for MHP 133


In the field of neurodegeneration research, simply substituting MHP 133 with another acetylcholinesterase inhibitor or a single-target muscarinic agonist fails to replicate its unique and potentially synergistic polypharmacology. While compounds like donepezil offer potent AChE inhibition, or xanomeline provides muscarinic agonism, MHP 133 is engineered to weakly inhibit AChE (Ki = 69 μM) while simultaneously interacting with M1/M2 muscarinic, 5HT4 serotonergic, and I2 imidazoline receptors [1]. This multi-target approach is designed to enhance cognition through complementary mechanisms without the severe cholinergic side effects associated with high-potency agonists [2]. This specific combination of activities is not found in single-mechanism drugs or other multi-target agents like ladostigil, making MHP 133 a distinct chemical probe for studying synergistic CNS pharmacology [3].

Quantitative Differentiation of MHP 133: Evidence from In Vitro and In Vivo Studies


AChE Inhibition: Weak but Distinguishable Potency Compared to Clinical Standards

MHP 133 exhibits weak but measurable inhibition of acetylcholinesterase (AChE) with a Ki of 69 μM . This contrasts sharply with the potent inhibition seen with clinical AChE inhibitors like donepezil, which has an IC50 in the low nanomolar range (e.g., ~6 nM). This differential potency is a deliberate design feature intended to provide a therapeutic window free of the dose-limiting cholinergic side effects (nausea, vomiting, diarrhea) common to potent AChE inhibitors [1].

Acetylcholinesterase Inhibition Cholinergic Hypothesis Alzheimer's Disease

CNS Multi-Target Profile: A Distinct Polypharmacology Not Shared by Single-Mechanism Drugs

MHP 133 is a ligand for multiple CNS targets, including muscarinic M1 and M2 receptors, serotonin 5HT4 receptors, and imidazoline I2 receptors [1]. This specific combination of activities is distinct from both single-target drugs like donepezil (AChE only) and xanomeline (muscarinic M1/M4 agonist) [2], and from other multi-target compounds like ladostigil (which combines AChE and MAO-B inhibition) [3]. The intentional design of MHP 133 to engage these specific receptor systems aims to achieve synergistic cognitive enhancement [4].

Polypharmacology CNS Drug Discovery Alzheimer's Disease

Neuroprotection and APP Processing: MHP 133 Increases sAPP Secretion and Prevents Excitotoxicity

In vitro, MHP 133 (10-100 μM) significantly increases the secretion of soluble amyloid precursor protein (sAPP) from cultured astrocytes by 40-60% [1]. Furthermore, in a hippocampal slice preparation, MHP 133 produces a biphasic effect on slice survival and prevents excitotoxicity . These effects are not typically observed with standard AChE inhibitors and suggest a neuroprotective mechanism that may be independent of its cholinergic activity [2].

Neuroprotection Amyloid Precursor Protein Excitotoxicity

In Vivo Cognitive Enhancement: MHP 133 Improves Task Accuracy in Rodent Models

In vivo, MHP 133 (50, 100, or 200 μg/kg, i.p.) significantly enhances acquisition of the task and increases task accuracy in rats, with improvements observed in sessions initiated 10 minutes post-dosing [1]. MHP 133 also enhanced cognitive performance in non-human primates in tasks designed to assess working memory [2]. While many compounds show cognitive benefit in rodents, this data provides a specific, quantifiable benchmark for MHP 133's efficacy in a disease-relevant model .

Cognitive Enhancement In Vivo Pharmacology Working Memory

Optimal Research and Industrial Applications for MHP 133 Based on Verified Evidence


A Pharmacological Probe for Investigating Multi-Target Synergy in Neurodegeneration

MHP 133 serves as an essential chemical probe for academic and pharmaceutical researchers studying the synergistic effects of simultaneously targeting AChE, M1/M2 muscarinic, 5HT4 serotonergic, and I2 imidazoline receptors. Its unique polypharmacology, validated by in vitro binding and enzyme inhibition data, allows for the dissection of multi-target mechanisms that may be superior to single-mechanism therapies like donepezil or xanomeline [1]. This application is directly supported by its defined target profile and the design intent to achieve synergy [2].

A Standard Reference Compound for In Vitro Neuroprotection and sAPP Secretion Assays

With its demonstrated ability to increase sAPP secretion by 40-60% and prevent excitotoxicity in hippocampal slices, MHP 133 can be utilized as a reference standard in cell-based assays aimed at evaluating neuroprotective or APP-processing modulating compounds [1]. Researchers can benchmark new chemical entities against MHP 133's quantifiable effects on these key Alzheimer's disease-related endpoints, providing a consistent comparator for screening campaigns [2].

A Cognitive Enhancer Reference for In Vivo Behavioral Pharmacology Studies

MHP 133 has been shown to enhance cognitive performance in rats and non-human primates in tasks assessing working memory [1]. This in vivo validation establishes MHP 133 as a suitable reference compound for behavioral pharmacology studies. It can be used as a positive control when establishing new models of cognitive impairment or as a benchmark to compare the efficacy of novel cognitive enhancers [2]. Its defined dosing regimen (50-200 μg/kg, i.p.) provides a clear experimental starting point .

A Chemical Starting Point for Novel Pyridinium Salt AChE Inhibitor Synthesis

As the parent compound for a series of 14 new pyridinium salt derivatives, MHP 133 is a critical chemical scaffold for medicinal chemists. The literature describes the synthesis of these derivatives with modified hydrophobicity while maintaining AChE inhibition [1]. MHP 133 can be procured as a core reagent for generating focused libraries of analogs, enabling structure-activity relationship (SAR) studies aimed at optimizing the multi-target profile for improved brain penetration and efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for MHP 133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.